![molecular formula C19H14ClNOS B4841510 2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydroquinolin-5(6H)-one](/img/structure/B4841510.png)
2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydroquinolin-5(6H)-one
Overview
Description
2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydroquinolin-5(6H)-one, also known as CPTH2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydroquinolin-5(6H)-one inhibits HDAC8 by binding to the enzyme's active site and preventing it from deacetylating histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydroquinolin-5(6H)-one has also been shown to have significant biochemical and physiological effects. It has been shown to induce autophagy, which is a cellular process that involves the degradation of damaged or unnecessary cellular components. Additionally, 2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydroquinolin-5(6H)-one has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydroquinolin-5(6H)-one has several advantages for lab experiments, including its high potency and selectivity for HDAC8. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydroquinolin-5(6H)-one, including the development of more effective synthesis methods, the identification of additional targets for 2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydroquinolin-5(6H)-one, and the evaluation of its potential therapeutic applications in other diseases. Additionally, further studies are needed to determine the optimal dosing and administration of 2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydroquinolin-5(6H)-one for therapeutic use.
Scientific Research Applications
2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydroquinolin-5(6H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of histone deacetylase 8 (HDAC8), which is a promising target for cancer therapy. HDAC8 is known to play a role in the regulation of gene expression and cell proliferation, and its inhibition has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(4-chlorophenyl)-7-thiophen-2-yl-7,8-dihydro-6H-quinolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS/c20-14-5-3-12(4-6-14)16-8-7-15-17(21-16)10-13(11-18(15)22)19-2-1-9-23-19/h1-9,13H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZPFPTGIDOLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C(C=C2)C3=CC=C(C=C3)Cl)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinolinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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